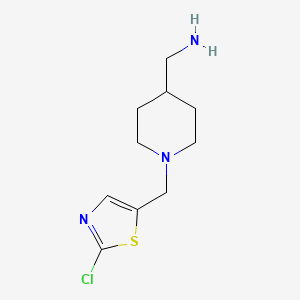
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a chlorothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine typically involves the reaction of 2-chlorothiazole with piperidine derivatives. One common method includes the alkylation of piperidine with 2-chlorothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiazole moiety, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or alcohols; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.
Substitution: Amines, thiols, alkoxides; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions include N-oxides, sulfoxides, reduced derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanol
- (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol)
Uniqueness
Compared to similar compounds, (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine may exhibit unique properties due to the specific positioning of the functional groups on the piperidine ring. This can influence its reactivity, biological activity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H16ClN3S |
|---|---|
Molecular Weight |
245.77 g/mol |
IUPAC Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C10H16ClN3S/c11-10-13-6-9(15-10)7-14-3-1-8(5-12)2-4-14/h6,8H,1-5,7,12H2 |
InChI Key |
FZCZOHYATDINSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















